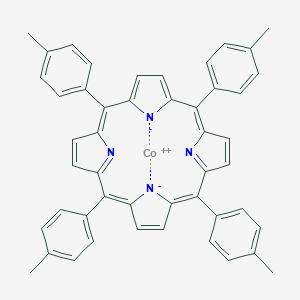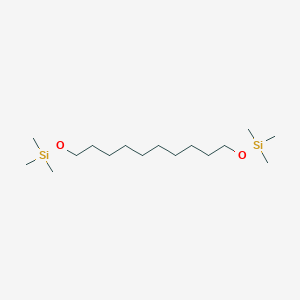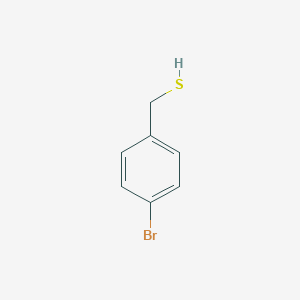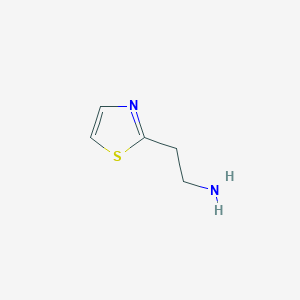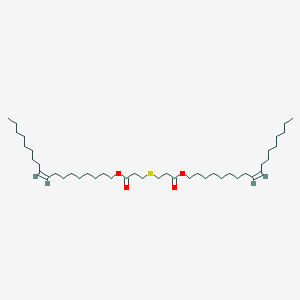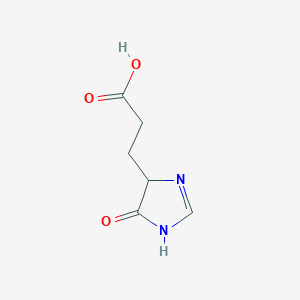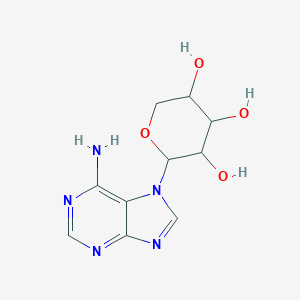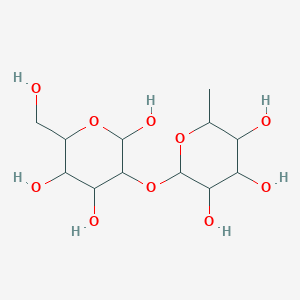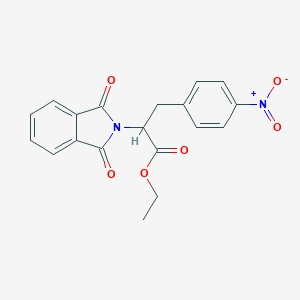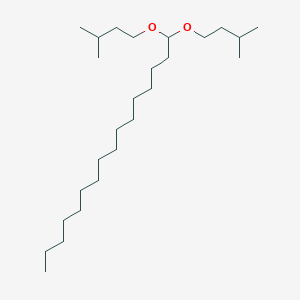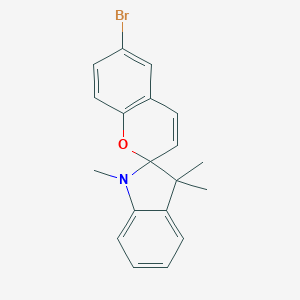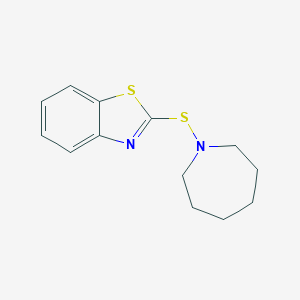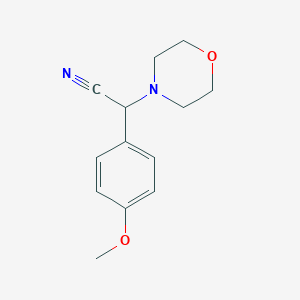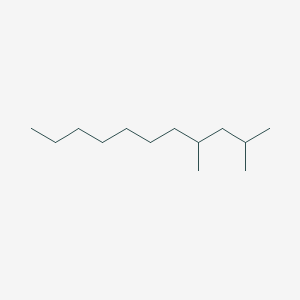
2,4-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylundecane is a hydrocarbon compound that belongs to the family of alkanes. It is commonly used in scientific research as a reference standard and as a building block in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylundecane is not well understood. However, it is believed to act as a hydrophobic molecule that interacts with the cell membrane and disrupts its structure and function.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,4-Dimethylundecane. However, studies have shown that it can cause respiratory irritation and skin sensitization in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-Dimethylundecane in lab experiments include its high purity, stability, and availability. It is also relatively inexpensive compared to other reference standards. However, its limitations include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2,4-Dimethylundecane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of its potential use as a biomarker for disease diagnosis and monitoring. Additionally, more studies are needed to understand its mechanism of action and potential toxic effects on human health.
In conclusion, 2,4-Dimethylundecane is a hydrocarbon compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Synthesemethoden
The synthesis of 2,4-Dimethylundecane involves the reaction of 2,4-dimethyl-1-pentene with 1-decene using a nickel catalyst. This reaction results in the formation of 2,4-Dimethylundecane as the major product. The purity of the compound can be improved by further distillation and purification techniques.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylundecane is widely used as a reference standard in gas chromatography and mass spectrometry. It is also used as a building block in the synthesis of other compounds such as surfactants, lubricants, and polymers. Additionally, it is used as a marker for the identification of hydrocarbons in environmental and forensic studies.
Eigenschaften
CAS-Nummer |
17312-80-0 |
|---|---|
Produktname |
2,4-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,4-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-13(4)11-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
WMZNFELFMFOGCC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)CC(C)C |
Kanonische SMILES |
CCCCCCCC(C)CC(C)C |
Synonyme |
2,4-Dimethyl-undecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



